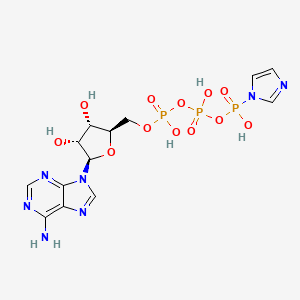
ATP Gammap-imidazolidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ATP Gammap-imidazolidate typically involves the modification of the gamma-phosphate group of ATP. One common method includes the use of imidazole derivatives to replace the oxygen atom in the gamma-phosphate group with an imidazolidate moiety. This reaction is usually carried out under controlled conditions, including specific pH levels and temperatures, to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to maintain consistent reaction conditions. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions: ATP Gammap-imidazolidate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, facilitating the transfer of the phosphate group to other molecules.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes such as ATPases.
Phosphorylation: Requires the presence of specific kinases and appropriate cofactors such as magnesium ions.
Major Products:
Hydrolysis: Produces ADP and inorganic phosphate.
Phosphorylation: Results in phosphorylated substrates and ADP.
Scientific Research Applications
ATP Gammap-imidazolidate has a wide range of applications in scientific research:
Biochemistry: Used to study enzyme kinetics and mechanisms, particularly those involving ATP-dependent processes.
Molecular Biology: Employed in experiments involving nucleotide analogs to investigate DNA and RNA synthesis.
Industry: Utilized in the development of biosensors and diagnostic tools due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ATP Gammap-imidazolidate involves its ability to mimic ATP in biochemical reactions. It can bind to ATP-binding sites on enzymes and proteins, thereby influencing their activity. The imidazolidate modification can alter the compound’s interaction with molecular targets, potentially enhancing its stability and specificity .
Molecular Targets and Pathways:
Kinases: Acts as a substrate for various kinases, facilitating phosphorylation reactions.
ATPases: Can be hydrolyzed by ATPases, releasing energy for cellular processes.
Comparison with Similar Compounds
ATP gammaS: Contains a sulfur atom in place of one of the oxygen atoms in the gamma-phosphate group.
ATP alphaS: Features a sulfur atom in the alpha-phosphate group.
Uniqueness: ATP Gammap-imidazolidate’s unique imidazolidate modification provides distinct advantages in terms of stability and specificity in biochemical assays, making it a valuable tool in scientific research .
Properties
CAS No. |
81483-81-0 |
|---|---|
Molecular Formula |
C13H18N7O12P3 |
Molecular Weight |
557.24 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
KMJRKPSVWPKZFD-QYVSTXNMSA-N |
Isomeric SMILES |
C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















